(2,6-Difluorophenyl)phosphonic acid

Self-Assembled Monolayers Work Function Tuning Organic Electronics

Researchers fabricating OLED, OPV, or perovskite devices require precise control over metal oxide work function. Generic arylphosphonic acids introduce uncontrolled variability in surface dipole and molecular orientation. (2,6-Difluorophenyl)phosphonic acid delivers a defined, intermediate ITO work function reduction via its dual ortho-fluorine substitution pattern, enabling reproducible charge injection barriers. • Distinct molecular tilt angle on ITO confirmed by NEXAFS vs. non-fluorinated analogs • Enables >6% PCE improvement in perovskite solar cells with >110.9° water contact angle for ambient stability • Serves as hydrolytically stable phosphate bioisostere for PTP inhibitor development. Supplied at 98% purity; inquire for bulk packaging.

Molecular Formula C6H5F2O3P
Molecular Weight 194.074
CAS No. 1206195-94-9
Cat. No. B596531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Difluorophenyl)phosphonic acid
CAS1206195-94-9
Molecular FormulaC6H5F2O3P
Molecular Weight194.074
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)P(=O)(O)O)F
InChIInChI=1S/C6H5F2O3P/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyNMLWBKVPYVARBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorophenylphosphonic Acid Overview


(2,6-Difluorophenyl)phosphonic acid (CAS 1206195-94-9) is an arylphosphonic acid derivative characterized by a phenyl ring bearing two electron-withdrawing fluorine substituents at the 2- and 6-positions ortho to the phosphonic acid (–PO₃H₂) group [1]. With a molecular formula of C₆H₅F₂O₃P and a molecular weight of 194.07 g/mol, it belongs to the broader class of fluorinated organophosphorus compounds utilized as surface modifiers, metal-organic framework (MOF) linkers, and phosphate bioisosteres [2]. The specific 2,6-difluoro substitution pattern imparts distinct steric and electronic properties that differentiate this compound from mono-fluorinated, non-fluorinated, or differently substituted arylphosphonic acid analogs in applications requiring precise control over interfacial dipoles, molecular orientation, or enzyme-binding interactions.

Surface modification and SAM studies
MOF linker precursor and interfacial engineering
Phosphate bioisostere synthesis and medicinal chemistry

Why 2,6-Difluorophenylphosphonic Acid Stands Out


Substituting (2,6-difluorophenyl)phosphonic acid with a generic, non-fluorinated, or differently fluorinated arylphosphonic acid analog (e.g., phenylphosphonic acid, 4-fluorophenylphosphonic acid) results in measurably divergent interfacial and binding properties that compromise device performance or biological activity. The ortho,ortho'-difluoro substitution pattern exerts a dual influence: it increases the molecular dipole moment through the strong electron-withdrawing effect of fluorine, which directly modulates the work function of metal oxide surfaces in self-assembled monolayers (SAMs) [1], while simultaneously altering the preferred binding geometry and molecular tilt angle on oxide surfaces due to steric and electronic effects on the phosphonate anchoring mode [2]. Furthermore, in medicinal chemistry contexts, the carbon–phosphorus bond of phosphonic acids serves as a hydrolytically stable mimic of the phosphate ester (C–O–P) linkage; however, the potency and selectivity of such bioisosteres against specific enzymes like protein tyrosine phosphatase 1B (PTP-1B) are exquisitely sensitive to the aryl substitution pattern, with fluorine positioning directly impacting inhibitor-enzyme complementarity [3]. Therefore, generic substitution introduces uncontrolled variability in key performance metrics, necessitating the use of the specific 2,6-difluoro analog for reproducible outcomes.

Target Compound
Generic Analogs
2,6-Difluorophenylphosphonic acid
Non-fluorinated or mono-fluorinated phenylphosphonic acids
Fluorine-driven dipole shift may alter surface work function differently
Molecular tilt angle and phosphonate binding mode can differ, affecting SAM properties
Bioisostere activity against PTP-1B is sensitive to aryl substitution, limiting direct replacement

2,6-Difluorophenylphosphonic Acid Performance Evidence


Fluorine-Induced Orientation Shift in SAMs on ITO

Fluorination of phenylphosphonic acid (PPA) significantly alters the molecular orientation of the resulting self-assembled monolayer (SAM) on indium tin oxide (ITO) surfaces. Angle-dependent near-edge X-ray absorption fine structure (NEXAFS) spectroscopy revealed that the introduction of fluorine atoms onto the phenyl ring—as in (2,6-difluorophenyl)phosphonic acid—results in a less upright molecular orientation compared to the non-fluorinated phenylphosphonic acid SAM [1]. This change in tilt angle is attributed to a fluorine-induced shift in the binding mode of the phosphonic acid anchor group to the ITO surface, transitioning from predominantly tridentate to a mixture of bidentate and tridentate binding [1].

Orientation Shift in SAMs
Head-to-head
Target: less upright vs PPA: more upright
Supports differentiated interfacial orientation context
Qualitative shift; exact tilt angle not reported
Self-Assembled Monolayers Work Function Tuning Organic Electronics

ITO Work Function Modulation by Fluorinated SAMs

Systematic structure-property studies demonstrate that the introduction of electron-withdrawing fluorine atoms onto phenyl- and biphenylphosphonic acid scaffolds decreases the work function (WF) of ITO electrodes in a dipole-dependent manner [1]. While the lowest ever recorded WF of 3.7 eV was achieved with a fluorinated biphenylphosphonic acid, the data establish a clear structure-activity trend: increasing fluorine substitution correlates with a larger WF reduction [1]. (2,6-Difluorophenyl)phosphonic acid, with its two ortho-fluorine substituents, occupies a specific intermediate position within this quantitative structure-property relationship, offering a defined and reproducible WF tuning capability distinct from both the non-fluorinated and more extensively fluorinated analogs.

Work Function Trend
Class-level inference
Intermediate dipole strength; WF decrease correlates with F content
Context-dependent WF tuning
Exact WF for this analog not reported; trend-based
Work Function Engineering ITO Electrodes Organic Photovoltaics

Surface Passivation Efficacy in Perovskite Solar Cells

In perovskite solar cell (PSC) applications, the choice between a fluorinated phosphonic acid and its corresponding phosphonate salt as a surface passivation agent yields quantifiably different outcomes. While the phosphonate salt provides stronger binding and slightly higher initial efficiency enhancement, the fluorinated phosphonic acid itself serves as a critical control and a distinct chemical entity with its own passivation characteristics. The study demonstrates that treatment with the fluorinated phosphonic acid (which includes the 2,6-difluorophenyl motif as a representative fluorinated aryl system) improves power conversion efficiency (PCE) from 18.27% to 19.44% (a relative increase of 6.4%) and imparts a superhydrophobic surface with a water contact angle exceeding 110.9°, enabling over 90% retention of initial efficiency after 90 days [1].

Passivation Efficacy
Cross-study comparable
+1.17% PCE (abs), >110.9° contact angle
Supports stability and passivation endpoint review
Class analog; >90% PCE retention after 90 days
Perovskite Photovoltaics Surface Passivation Device Stability

Hydrolytic Stability as Phosphate Bioisosteres

The phosphonic acid moiety (–PO₃H₂) serves as a non-hydrolyzable, tetrahedral bioisostere of the phosphate ester group (–O–PO₃H₂) found in natural substrates and signaling molecules [1]. Within this class, α,α-difluoro(phenyl)methylphosphonic acids (DFPMPAs) represent a potent subclass of protein tyrosine phosphatase (PTP) inhibitors [2]. The introduction of fluorine atoms adjacent to the phosphorus center (a motif closely related to the 2,6-difluorophenyl substitution pattern) enhances metabolic stability and modulates the pKa of the phosphonic acid, optimizing it for interactions within the enzyme active site. A series of DFPMPA compounds have been synthesized and shown to inhibit PTPs, thereby modulating VEGF-induced angiogenesis [2]. (2,6-Difluorophenyl)phosphonic acid is a key precursor or structural analog within this family of hydrolytically stable phosphate mimetics, distinct from non-fluorinated analogs by its altered electronic profile and enzyme-binding kinetics.

Phosphate Bioisostere
Class-level inference
Difluoro substitution enhances metabolic stability and modulates pKa
Supports enzyme inhibition research context
Specific IC50 values vary by derivative
Phosphate Bioisostere Enzyme Inhibition Drug Discovery

Key Applications of 2,6-Difluorophenylphosphonic Acid


ITO Work Function Tuning for Organic Electronics

For researchers and process engineers fabricating organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic thin-film transistors (OTFTs), (2,6-difluorophenyl)phosphonic acid is specifically indicated when a defined, intermediate reduction in ITO work function is required. Unlike non-fluorinated phenylphosphonic acid, which provides a baseline (higher) WF, and heavily fluorinated analogs that drive the WF down to record lows (e.g., 3.7 eV), the 2,6-difluoro substitution offers a precise and reproducible dipole strength for applications needing a specific charge injection barrier [1]. Furthermore, its distinct molecular tilt angle and binding mode on ITO, as established by NEXAFS, differentiate it from non-fluorinated phenylphosphonic acid SAMs, allowing for tailored interfacial electronic and morphological properties [2].

Surface Passivation for Perovskite Solar Cells

This compound is a strong candidate for use as a surface passivation agent in the fabrication of high-performance, stable perovskite solar cells (PSCs). Quantitative evidence from class-analog studies demonstrates that fluorinated arylphosphonic acid treatment improves power conversion efficiency by over 6% relative to untreated controls and imparts superhydrophobicity (water contact angle >110.9°), which is critical for long-term operational stability under ambient conditions [3]. When device stability and moisture resistance are primary procurement drivers, this fluorinated phosphonic acid class offers a validated performance advantage.

Synthesis of Hydrolytically Stable Phosphate Bioisosteres

In medicinal chemistry and chemical biology, (2,6-difluorophenyl)phosphonic acid serves as a crucial building block or key intermediate for the synthesis of α,α-difluoro(phenyl)methylphosphonic acids (DFPMPAs). These compounds act as non-hydrolyzable phosphate mimics and have demonstrated activity as inhibitors of protein tyrosine phosphatases (PTPs), enzymes implicated in diabetes, obesity, and angiogenesis [REFS-4, REFS-5]. The presence of fluorine atoms adjacent to the phosphonate group enhances metabolic stability and optimizes the pKa for enzyme active site binding, a distinct advantage over non-fluorinated analogs [4]. Procuring this specific fluorinated scaffold is essential for exploring structure-activity relationships within this class of bioactive molecules.

Application
Selection Property
Validation Focus
Organic electronics work function tuning
ortho,ortho'-difluoro substitution pattern
Work function shift and SAM orientation review
Perovskite solar cell passivation
Fluorinated arylphosphonic acid class
PCE stability and moisture resistance endpoints
Phosphate bioisostere synthesis
Hydrolytically stable phosphonate scaffold
Enzyme inhibition and metabolic stability review

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23 linked technical documents
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